

Application Notes and Protocols: Calcium Orange™ AM Ester

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Compound of Interest

Compound Name: Calcium orange

Cat. No.: B1178576

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Orange™ AM is a fluorescent indicator used for measuring intracellular calcium ($[Ca^{2+}]_i$) concentrations.[1] It is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium chelator BAPTA. The AM ester form allows the dye to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant fluorescent indicator, **Calcium Orange™**, in the cytoplasm.[2][3] Upon binding to free Ca^{2+} , **Calcium Orange™** exhibits a significant increase in fluorescence intensity, with excitation and emission maxima at approximately 549 nm and 576 nm, respectively.[1] This property allows for the sensitive detection of changes in intracellular calcium levels in response to various stimuli.

Principle of De-esterification

The de-esterification of **Calcium Orange™** AM is a critical step for the successful measurement of intracellular calcium. The AM ester groups render the molecule lipophilic and membrane-permeant. Once inside the cell, intracellular esterases hydrolyze these ester bonds, converting the non-polar, non-fluorescent **Calcium Orange™** AM into its polar, fluorescent, and membrane-impermeant form.[2][3] This process effectively traps the dye within the cell, allowing for the monitoring of intracellular calcium dynamics. The efficiency of de-esterification is dependent on several factors, including cell type, cell health, incubation temperature, and time.

Data Presentation: De-esterification and Loading Parameters

The optimal de-esterification time for **Calcium Orange™** AM is often integrated into the overall cell loading protocol. The following table summarizes typical loading and de-esterification conditions for AM ester-based calcium indicators. It is important to note that these parameters may require optimization for specific cell types and experimental conditions.

Parameter	Recommended Range	Key Considerations
Loading Concentration	1 - 10 μ M	Higher concentrations may be needed for weakly fluorescent indicators. The exact concentration should be determined empirically for each cell line.[4]
Loading Incubation Time	15 - 60 minutes	This is the initial period where the AM ester enters the cells. [5]
Loading Temperature	Room Temperature to 37°C	Lowering the temperature may reduce indicator compartmentalization into organelles.[6]
De-esterification Incubation Time	10 - 60 minutes	This additional incubation period after removing the loading solution allows for complete cleavage of the AM esters by intracellular esterases.[1][7]
De-esterification Temperature	Room Temperature or 37°C	Typically performed at the same temperature as the loading step.
Use of Pluronic® F-127	0.02% - 0.1% (w/v)	A non-ionic surfactant that can aid in the dispersion of the AM ester in aqueous media. Long-term storage of AM esters with Pluronic F-127 is not recommended.[6]
Use of Anion Transport Inhibitors	Probenecid (1-2.5 mM) or Sulfipyrazone (0.1-0.25 mM)	Can be added to the medium to reduce the leakage of the de-esterified indicator from the cells.[4]

Experimental Protocols

General Protocol for Loading Cells with Calcium Orange™ AM

This protocol provides a general guideline for loading adherent cells with **Calcium Orange™** AM. Modifications may be necessary for different cell types (e.g., suspension cells) and experimental setups.

Materials:

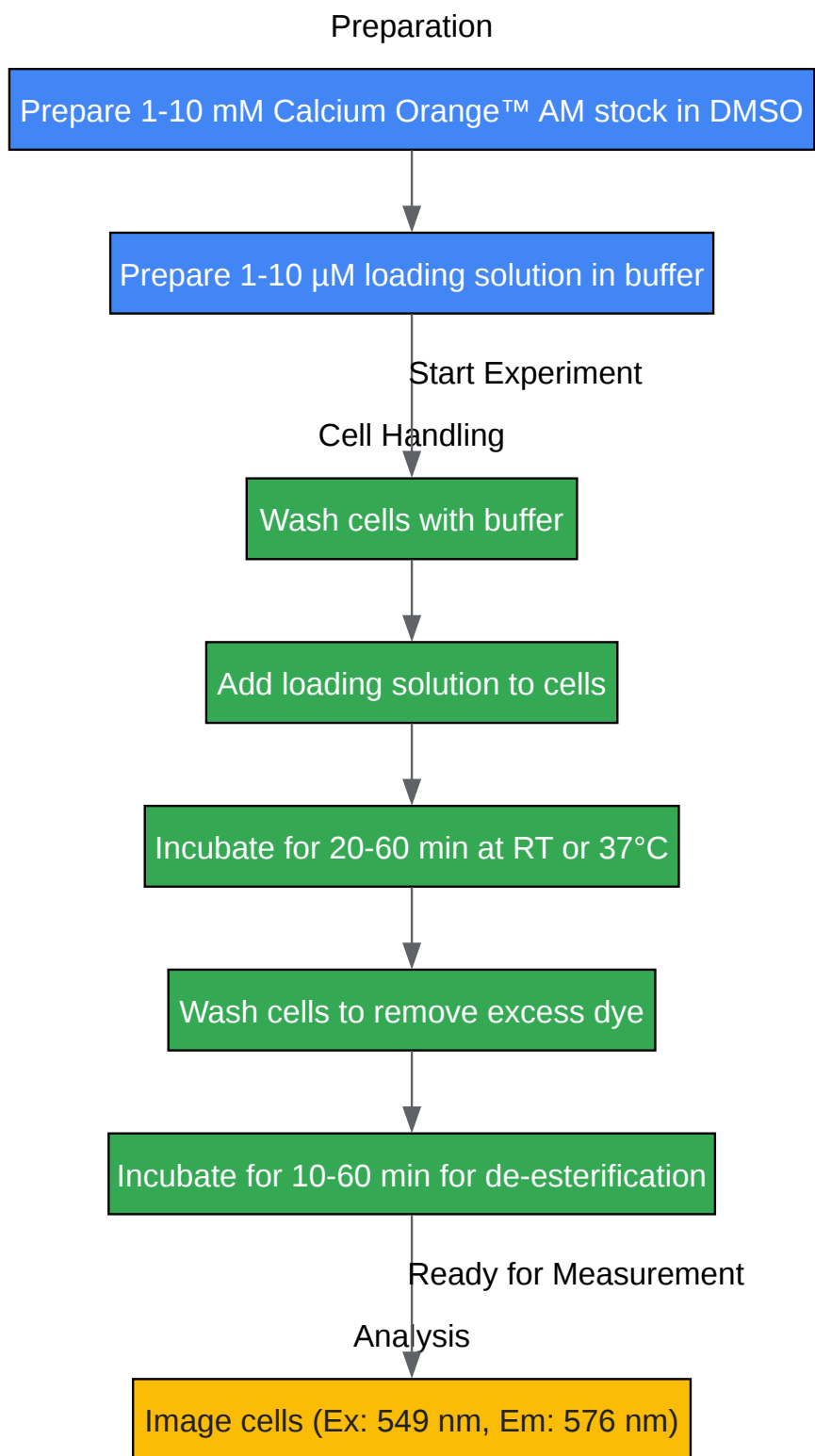
- **Calcium Orange™** AM (stored at -20°C, protected from light)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (optional, 20% w/v stock solution in DMSO)
- Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)
- Cultured cells on coverslips or in a microplate

Procedure:

- Prepare Stock Solutions:
 - Allow the vial of **Calcium Orange™** AM to warm to room temperature before opening.
 - Prepare a 1 to 10 mM stock solution of **Calcium Orange™** AM in anhydrous DMSO.
 - If using, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.
- Prepare Loading Solution:
 - On the day of the experiment, prepare a working solution of **Calcium Orange™** AM at a final concentration of 1-10 µM in a physiological buffer.

- For example, to make a 10 μ M loading solution, dilute the 1 mM stock solution 1:100 in the buffer.
- If using Pluronic® F-127, you can add it to the loading solution at a final concentration of 0.02-0.1%. It can aid in dye solubilization.
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the physiological buffer.
 - Add the loading solution to the cells.
 - Incubate the cells for 20 minutes to one hour at room temperature or 37°C, protected from light.^[6] The optimal time and temperature should be determined empirically.
- De-esterification:
 - Remove the loading solution.
 - Wash the cells two to three times with the physiological buffer to remove any extracellular dye.^[1]
 - Add fresh physiological buffer to the cells.
 - Incubate the cells for an additional 10 to 60 minutes to allow for complete de-esterification of the dye by intracellular esterases.^{[1][7]}
- Imaging:
 - The cells are now ready for fluorescence imaging.
 - Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~549 nm and emission at ~576 nm.

Visualization of Experimental Workflow



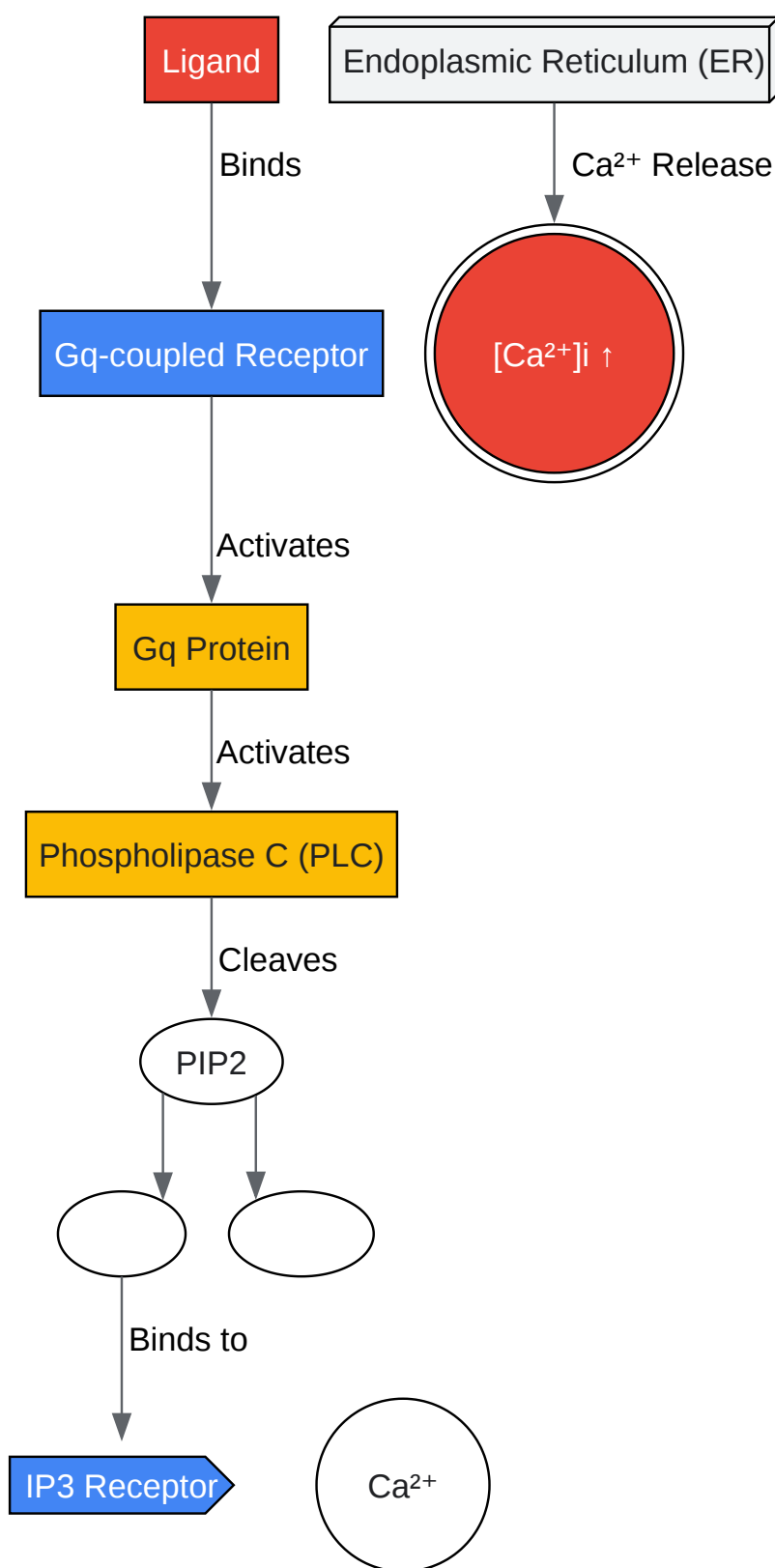
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Caption: Workflow for loading and de-esterification of **Calcium Orange™** AM.

Signaling Pathway Example: Gq-PLC-IP3 Pathway

Changes in intracellular calcium are often mediated by the activation of G-protein coupled receptors (GPCRs). The Gq-alpha subunit, when activated, stimulates phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8]

Visualization of the Gq-PLC-IP3 Signaling Pathway



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Caption: Simplified Gq-PLC-IP3 calcium signaling pathway.

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